Product packaging for alpha-D-Mannose(Cat. No.:CAS No. 101357-35-1)

alpha-D-Mannose

Cat. No.: B033769
CAS No.: 101357-35-1
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PQMKYFCFSA-N
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Description

alpha-D-Mannose is a fundamental monosaccharide and a critical epimer of glucose, playing an indispensable role in glycobiology and metabolic research. Its primary research value lies in its function as a key structural component of N-linked glycoproteins, which are crucial for protein folding, cell-cell recognition, and immune response signaling. Researchers utilize this compound to study specific carbohydrate-protein interactions, particularly with mannose-binding lectins (e.g., DC-SIGN, MBL) on immune cells, which are pivotal in pathogen recognition and inflammatory processes. Furthermore, its mechanism of action includes serving as a substrate for glycosyltransferases in the synthesis of complex oligosaccharides and as a potential inhibitor of bacterial adhesion, most notably in studies investigating the anti-adhesive properties against uropathogenic E. coli strains. This compound is essential for in vitro assays, enzymatic studies, and the preparation of defined glycan arrays, making it a vital tool for advancing our understanding of cellular communication, host-pathogen interactions, and the development of glycoconjugate vaccines and diagnostics. Supplied with guaranteed high purity and stability, our this compound is rigorously quality-controlled to ensure reproducible results in your most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B033769 alpha-D-Mannose CAS No. 101357-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
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InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID001015858
Record name alpha-​D-​Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Information not available., Solid
Record name alpha-D-Mannopyranose
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Solubility

713.0 mg/mL at 17 °C
Record name D-Mannose
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CAS No.

7296-15-3, 101357-07-7, 3458-28-4
Record name α-D-Mannopyranose
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Record name alpha-​D-​Mannopyranose
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Melting Point

132 °C
Record name D-Mannose
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Molecular Structure, Conformation, and Dynamics of Alpha D Mannose

Anomeric Equilibria and Ring Forms in Solution

In aqueous solutions, alpha-D-Mannose undergoes a process known as mutarotation, where it interconverts with its anomeric counterpart, beta-D-Mannose (β-D-Mannose), through an open-chain aldehyde intermediate vaia.com. This dynamic equilibrium leads to a mixture of both anomers in solution. For instance, a pure solution of α-D-Mannose, initially sweet, gradually loses its sweetness as it converts to the β-anomer vaia.compearson.com.

The specific optical rotations of the anomers and their equilibrium mixture provide quantitative insights into their proportions in solution. This compound has a specific rotation of +29.3°, while beta-D-Mannose has a specific rotation of -17.0°. At equilibrium, the specific rotation settles at +14.2° chegg.compearson.com.

Table 1: Specific Rotations and Equilibrium Percentages of D-Mannose Anomers

AnomerInitial Specific Rotation ([α]²⁰)Equilibrium Specific Rotation ([α]²⁰)Equilibrium Percentage
This compound+29.3° chegg.compearson.com+14.2° chegg.compearson.com~65.5% nih.gov
Beta-D-Mannose-17.0° chegg.compearson.com+14.2° chegg.compearson.com~34.5% nih.gov

In aqueous solution, D-Mannose predominantly exists in its pyranose (six-membered ring) forms, with the furanose (five-membered ring) forms being present in negligible concentrations nih.gov. Uniquely, the anomeric equilibrium of D-Mannose favors the α-anomer, a phenomenon often referred to as the anomeric effect, which contrasts with D-glucose where the β-anomer is more stable mgcub.ac.in. Calorimetric measurements further support this, indicating that α-D-Mannose is energetically more stable than β-D-Mannose by approximately 1,900 ± 80 J mol⁻¹ at 25°C oup.com.

Computational Modeling and Simulation of this compound Molecular Architecture

Computational modeling and simulation techniques are indispensable tools for unraveling the molecular architecture of carbohydrates like this compound, particularly where experimental data may be sparse researchgate.netnih.gov. These methods provide detailed insights into conformational preferences, dynamics, and interactions.

Density Functional Theory (DFT) calculations have been employed to investigate the anomeric effects and stability of α/β-D-Mannose researchgate.net. High-level DFT methods are also utilized to study the conformational preferences of α- and β-D-Mannopyranose, including their ⁴C₁ and ¹C₄ chair conformations, as well as boat and skew-boat forms unesp.br.

Molecular simulation methods, particularly Molecular Dynamics (MD) simulations, are well-suited for studying the properties of aqueous solutions of biological molecules worldscientific.com. They offer a robust framework for predicting conformational and dynamic properties of glycans and interpreting experimental observations researchgate.netnih.gov.

Molecular Dynamics (MD) simulation technology has been applied to carbohydrates since 1986, providing crucial dynamics and structural information about biological macromolecules that are challenging to probe experimentally worldscientific.comnih.gov. MD simulations are extensively used to investigate the conformation and dynamics of mannose-containing disaccharides and oligosaccharides rsc.orgrsc.orgnih.gov.

In these simulations, various force fields, such as CHARMM36 and Drude polarizable force fields, are employed to model the behavior of carbohydrates in explicit water as a solvent rsc.orgrsc.orgnih.gov. MD simulations can effectively explore structural changes in small molecules and predict the locations of these changes nih.gov. The incorporation of solvation effects into theoretical models is crucial for producing realistic simulation results worldscientific.com.

MD simulations have been instrumental in studying the interactions between mannose and other molecules, such as phospholipids, revealing changes in charge distribution and conformation upon interaction nih.gov. They are also essential for understanding carbohydrate-protein interactions, for example, in investigating the three-dimensional structure of lectins interacting with mannose or alpha-methyl-D-mannoside researchgate.netugent.be.

Vibrational spectroscopic methods are highly valuable for characterizing carbohydrates and their interactions unesp.br. Quantum mechanical (QM) calculations play a significant role in interpreting vibrational spectra, particularly in Near-Infrared (NIR) spectroscopy. QM NIR spectra simulations can unveil vibration-selective and wavenumber-selective phenomena, enhancing the qualitative information in specific spectral regions nih.gov.

The combined approach of Quantum Mechanics (QM) and Molecular Mechanics (MM) is frequently used to calculate various parameters for biological systems unesp.br. DFT, for instance, can be applied to study both the structural and vibrational spectra of carbohydrates scielo.br.

In silico analyses of vibrational frequencies and Raman intensities of hydrated D-Mannose structures often involve a two-step procedure: first, molecular dynamics simulations generate theoretical carbohydrate structures, followed by quantum mechanics calculations to compute Raman frequencies and intensities tandfonline.com.

Table 2: Simulated Raman Vibrational Frequencies for D-Mannose Pyranose Forms

AnomerSimulated Raman Frequencies (cm⁻¹)Experimental Correlation (cm⁻¹)
This compound956, 971, 984, 993 tandfonline.com974 tandfonline.comresearchgate.net
Beta-D-Mannose941, 950, 965, 968, 978, 988, 991 tandfonline.com960 tandfonline.comresearchgate.net

These simulated frequencies show good agreement with experimental measurements, particularly the 974 cm⁻¹ and 960 cm⁻¹ shifts observed for D-Mannose anomeric forms tandfonline.com. The Raman spectral regions between 631–710 cm⁻¹ and 941–992 cm⁻¹ are particularly relevant for analyzing the anomeric equilibrium of D-Mannose, as the vibrational response in the 941–992 cm⁻¹ interval allows for distinguishing between the β and α anomers nih.govresearchgate.net.

High-Pressure Structural Investigations and Intermolecular Interactions

High-pressure structural investigations offer unique insights into the stability and intermolecular interactions of this compound. Notably, α-D-Mannose exhibits exceptional structural stability under high pressure, undergoing monotonic compression up to at least 9 GPa without undergoing a phase transition, a behavior that contrasts with most other sugars studied to date researchgate.netacs.org.

This remarkable stability is attributed to several factors. The presence of two symmetry-independent molecules within its crystal structure and an increased number of degrees of freedom allow for a more effective accommodation of strains between hydrogen-bonded molecules researchgate.netacs.org. Furthermore, the existence of C-H···O bonds accompanying the non-hydrogen-bonding O···O interactions provides additional stabilization to the this compound structure researchgate.netacs.org. High-pressure analysis also indicates that molecular structures initially respond to compression by reducing void space researchgate.net.

Advanced Spectroscopic Characterization for Conformational Analysis

Advanced spectroscopic techniques are crucial for detailed conformational analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with molecular simulations, provides a powerful approach to study the conformations and dynamics of oligosaccharides in solution rsc.orgnih.gov. While NMR techniques are highly applicable to glycans in solution, the scarcity of data can sometimes limit the unique determination of their three-dimensional structures nih.gov. In such cases, computational methods like MD simulations serve as complementary tools, augmenting experimental NMR data for a more comprehensive characterization of glycan structure and dynamics nih.gov.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for the conformational analysis of D-Mannose derivatives researchgate.netresearchgate.net. Various NMR experiments provide specific structural and dynamic information:

Translational diffusion NMR experiments are used to deduce the rotational correlation times of molecules rsc.orgnih.gov.

1D ¹H,¹H-NOESY and 1D ¹H,¹H-T-ROESY NMR experiments are conducted to obtain inter-residue proton-proton distances, which are critical for defining molecular conformation rsc.orgnih.gov.

One-dimensional long-range and 2D J-HMBC (Heteronuclear Multiple Bond Correlation) experiments yield information about conformationally dependent heteronuclear coupling constants across glycosidic linkages rsc.orgnih.gov.

The use of ¹³C-isotope labeling, such as in α-D-[1,2-¹³C₂]Manp-(1→4)-α-D-Manp-OMe, further facilitates conformational analysis by enabling the interpretation of ¹³C,¹³C coupling constants through Karplus-type relationships rsc.orgrsc.orgnih.gov. Site-specific ¹³C labeling significantly increases spectral dispersion, making NMR-based conformational analysis feasible even for complex systems researchgate.net.

NMR NOE (Nuclear Overhauser Effect) and T-ROE (Transverse Rotating-frame Overhauser Effect) spectroscopy experiments, along with conformation-dependent coupling constants and MD simulations, are employed to analyze the preferred conformations of hydroxymethyl groups in D-Mannose derivatives researchgate.netresearchgate.net. For instance, vicinal J_H,H-coupling constants are indicative of proton orientation: typically less than 3 Hz for gauche orientation and between 7 and 10 Hz for anti orientation acs.org. Beyond structural elucidation, NMR spectroscopy can also quantify the anomeric ratios of monosaccharides in aqueous media nih.gov. Furthermore, Saturation Transfer Difference (STD) NMR, when combined with molecular modeling, has been used to study the interactions of mannose-based ligands with receptors, demonstrating the strong involvement of the mannose moiety in binding rsc.org.

Raman Spectroscopy for Anomeric and Conformational Analysis

Raman spectroscopy is a powerful and sensitive analytical tool for elucidating the anomeric and conformational characteristics of carbohydrates like this compound, particularly in aqueous solutions nih.govbiorxiv.orgacs.org. The technique provides unique spectral fingerprints that are highly sensitive to the configuration of carbon centers and conformational changes within the sugar ring acs.org.

Specific spectral regions in Raman spectroscopy are indicative of different structural features of monosaccharides. Bands typically observed between 750 cm⁻¹ and 930 cm⁻¹ are often associated with anomeric conformations, while those above 950 cm⁻¹ are generally assigned to vibrations of the sugar ring structure, including CH₂, COH, and CH₂OH groups researchgate.net.

For D-mannose, distinct Raman shifts enable the differentiation and quantification of its α and β anomeric forms. Experimental studies have identified characteristic Raman shifts at 974 cm⁻¹ for α-D-mannose pyranose and 960 cm⁻¹ for β-D-mannose pyranose tandfonline.comnih.govnih.govresearchgate.netresearchgate.net. These experimental findings are supported by in silico analyses that simulate vibrational frequencies. For α-D-mannose pyranose, simulated frequencies are reported at 956, 971, 984, and 993 cm⁻¹, while for β-D-mannose pyranose, they are found at 941, 950, 965, 968, 978, 988, and 991 cm⁻¹ tandfonline.comnih.gov. The anomeric equilibrium of D-mannose is also reflected in the Raman spectrum within the 631–710 cm⁻¹ and 941–992 cm⁻¹ regions tandfonline.com.

The relative proportions of the α and β anomeric forms of D-mannose can be quantified using the intensity ratio of these characteristic bands. For instance, the ratio R Mα/β = I₉₆₀ / (I₉₇₄ + I₉₆₀) corresponds to the anomeric proportions of the α and β forms researchgate.net.

The integration of online Raman spectroscopy with computational methodologies, such as quantum mechanics and molecular dynamics, has proven to be an effective strategy for real-time monitoring and precise quantification of D-mannose anomeric forms in complex aqueous mixtures, including those encountered in bioprocesses tandfonline.comnih.govnih.govresearchgate.net. Raman Optical Activity (ROA) spectroscopy, a variant of Raman spectroscopy, further enhances the ability to extract atomistic details, being particularly sensitive to conformational changes in saccharides across broad spectral ranges, including the fingerprint (75–1600 cm⁻¹) and CH stretching (2700–3100 cm⁻¹) regions nih.govbiorxiv.org.

Table 1: Anomeric Equilibrium of D-Mannose in Aqueous Solution

Anomeric FormPercentage in Aqueous Solution
α-Pyranose65.5% tandfonline.com
β-Pyranose34.5% tandfonline.com

Table 2: Characteristic Raman Shifts for D-Mannose Anomers

Anomeric FormExperimental Raman Shift (cm⁻¹)Simulated Raman Frequencies (cm⁻¹)Associated Vibrations
α-D-Mannose Pyranose974 tandfonline.comnih.govnih.govresearchgate.netresearchgate.net956, 971, 984, 993 tandfonline.comnih.govAnomeric group, sugar ring structure tandfonline.comnih.govresearchgate.net
β-D-Mannose Pyranose960 tandfonline.comnih.govnih.govresearchgate.netresearchgate.net941, 950, 965, 968, 978, 988, 991 tandfonline.comnih.govAnomeric group, sugar ring structure tandfonline.comnih.govresearchgate.net

Biosynthetic and Catabolic Pathways of Alpha D Mannose

Endogenous Synthesis from Precursors: The Role of D-Glucose

Alpha-D-Mannose can be endogenously synthesized from D-Glucose, with Guanosine Diphosphomannose (GDP-Mannose) being predominantly derived from D-Glucose. flybase.orgwikidoc.org This conversion involves a two-step process initiated by phosphorylation.

The initial step in the endogenous synthesis of mannose derivatives involves the phosphorylation of mannose. Hexokinase (HK) catalyzes this reaction, converting mannose into mannose-6-phosphate (B13060355) (Man-6-P). wikidoc.orgnih.govhmdb.ca Hexokinase is an enzyme responsible for transferring a phosphate (B84403) group from ATP to a D-hexose, yielding a D-hexose 6-phosphate. nih.gov This phosphorylation step is crucial for trapping mannose within the cell and directing it towards subsequent metabolic pathways.

Following phosphorylation, mannose-6-phosphate (M6P) undergoes isomerization. Mannose phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI), facilitates the reversible interconversion of mannose-6-phosphate and fructose (B13574) 6-phosphate (F6P). wikidoc.orghmdb.cawikipedia.orgwikipedia.orgmaayanlab.cloudgenecards.org This enzyme is a monomeric, metallodependent protein that requires zinc as a cofactor for its activity. wikipedia.org The catalytic mechanism of MPI involves a hydrogen transfer between the C1 and C2 positions, mediated by Tyr278, and the movement of a proton from O1 and O2, facilitated by the associated Zn²⁺ ion. wikipedia.orgnih.gov The ring opening step is likely catalyzed by His99 and Asp270, with the isomerization proceeding through a cis-enediol intermediate. wikipedia.org Beyond its role in catabolism, MPI also enables the conversion of F6P back to M6P, which is vital for various glycosylation reactions. wikipedia.orgmaayanlab.cloudgenecards.org

Nucleotide Sugar Biosynthesis: Guanosine Diphosphomannose (GDP-Mannose)

Guanosine Diphosphomannose (GDP-Mannose) is a pivotal nucleotide sugar that serves as an activated mannose donor for numerous glycosyltransferase reactions. wikipedia.orgnih.govcreative-enzymes.comymdb.ca It is indispensable for the synthesis of a wide array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides, which are fundamental for cellular structure and function. creative-enzymes.comontosight.aireactome.org

The synthesis of GDP-Mannose is primarily catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, commonly known as GDP-mannose pyrophosphorylase (GDP-MP or GMP). wikipedia.orgcreative-enzymes.commedchemexpress.comnih.govmicrobiologyresearch.orgnih.gov This enzyme facilitates the chemical reaction between Guanosine Triphosphate (GTP) and this compound 1-phosphate to produce diphosphate (B83284) and GDP-mannose. wikipedia.orgcreative-enzymes.com Before this step, phosphomannomutase (PMM; ManB) converts mannose-6-phosphate to mannose-1-phosphate, making it a suitable substrate for GDP-mannose pyrophosphorylase. nih.govmicrobiologyresearch.org GDP-mannose pyrophosphorylase is a widespread enzyme found across diverse organisms, including bacteria, fungi, plants, and animals, highlighting its conserved and essential role in metabolism. wikipedia.orgcreative-enzymes.com

Kinetic studies have provided detailed insights into the enzymatic activity of GDP-mannose pyrophosphorylase from various sources. For the homodimeric (108 kDa) GDP-alpha-D-mannose pyrophosphorylase from Salmonella enterica, key kinetic parameters have been determined. nih.govoup.com

Table 1: Kinetic Parameters of Salmonella enterica GDP-alpha-D-Mannose Pyrophosphorylase

ParameterValue (Substrate)Reference
K_m (GTP)0.2 mM nih.govoup.com
K_m (Mannose-1-P)0.01 mM nih.govoup.com
K_is (GTP, substrate surplus inhibition)10.9 mM nih.govoup.com
K_is (Mannose-1-P, substrate surplus inhibition)0.7 mM nih.govoup.com
K_i (GDP-alpha-D-mannose, competitive vs. GTP)14.7 µM nih.govoup.com
K_i (GDP-alpha-D-mannose, uncompetitive vs. Mannose-1-P)115 µM nih.govoup.com

Studies on GDP-mannose pyrophosphorylase from Trypanosoma brucei (TbGDP-Man PP) have also provided kinetic data, indicating its catalytic efficiency and susceptibility to product inhibition. nih.gov

Table 2: Kinetic Parameters of Trypanosoma brucei GDP-Mannose Pyrophosphorylase

ParameterValueReference
V_max0.34 µmol/min per mg of protein nih.gov
K_m (GTP)67 µM nih.gov
K_m (Mannose 1-phosphate)12 µM nih.gov
Product InhibitionGDP-Man is a potent feedback inhibitor nih.gov

Furthermore, the GDP-mannose pyrophosphorylase from Leishmania infantum (LiGDP-MP) has been characterized, showing specific kinetic constants. researchgate.net

Table 3: Kinetic Parameters of Leishmania infantum GDP-Mannose Pyrophosphorylase

ParameterValueReference
V_m0.6 µM·min⁻¹ researchgate.net
K_m15–18 µM researchgate.net
k_cat12.5–13 min⁻¹ researchgate.net
k_cat/K_m~0.8 min⁻¹µM⁻¹ researchgate.net

These kinetic details underscore the enzyme's efficiency and regulatory mechanisms, which are crucial for maintaining cellular mannose homeostasis.

Interconnections with Central Carbon Metabolism

The metabolism of this compound is deeply interconnected with central carbon metabolic pathways, particularly glycolysis. Phosphomannose isomerase (MPI) serves as a key link, facilitating the interconversion of mannose-6-phosphate (M6P) and fructose 6-phosphate (F6P). wikipedia.orgwikigenes.org This interconversion allows M6P to be channeled into glycolysis, where F6P can be further metabolized for energy production. wikipedia.org Conversely, MPI also enables the conversion of F6P to M6P, which is essential for the synthesis of D-mannose derivatives required for various glycosylation reactions and serves as a cellular identifier for transport and cell membrane recognition in both prokaryotic and eukaryotic organisms. wikipedia.orgmaayanlab.cloudgenecards.org

In mammalian cells, the majority of mannose entering the cell (95–98%) is catabolized via MPI, with only a small fraction (~2%) being utilized for N-glycosylation. nih.gov The balance between mannose catabolism and its use in glycosylation pathways is influenced by the ratio of MPI to phosphomannomutase (PMM2) within the cell; a higher MPI-to-PMM2 ratio promotes catabolism, while a lower ratio favors glycosylation. nih.gov Disruptions in MPI activity can lead to the accumulation of mannose-6-phosphate, which can inhibit glucose metabolism and deplete intracellular ATP, highlighting the critical role of MPI in metabolic regulation. wikigenes.org Furthermore, MPI plays an essential role in sustaining Warburg metabolism, a metabolic alteration observed in many cancer cells. maayanlab.cloud

Integration with Glycolysis and Gluconeogenesis

This compound enters mammalian cells, often through the same transporters as glucose, and is subsequently phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P) researchgate.netresearchgate.netlibretexts.org. This initial phosphorylation step is crucial for trapping mannose within the cell and committing it to further metabolic processing ontosight.ai.

Following its phosphorylation, mannose-6-phosphate is converted into fructose-6-phosphate (B1210287) (F6P) through an isomerization reaction catalyzed by the enzyme phosphomannose isomerase (PMI), also known as mannose phosphate isomerase (MPI) researchgate.netontosight.aiwikipedia.orgresearchgate.netlibretexts.org. Fructose-6-phosphate is a key intermediate in the glycolytic pathway, enabling mannose-derived carbon to enter glycolysis for adenosine (B11128) triphosphate (ATP) production ontosight.aiyoutube.com. Alternatively, F6P can be converted to glucose-6-phosphate (G6P) and then proceed through the gluconeogenic pathway in hepatocytes, contributing to glucose synthesis wikipedia.org. This conversion highlights mannose's importance in cellular energy production and the synthesis of other sugars, including glycogen (B147801) ontosight.ai.

The metabolic flow of mannose into glycolysis is summarized in the table below:

StepEnzymeReactantProductPathway Integration
1Hexokinase (HK)This compoundMannose-6-Phosphate (M6P)Initial phosphorylation
2Phosphomannose Isomerase (PMI/MPI)Mannose-6-Phosphate (M6P)Fructose-6-Phosphate (F6P)Entry into Glycolysis / Gluconeogenesis

Cross-talk with Fructose Metabolism

The enzyme phosphomannose isomerase (MPI) serves as a critical nexus between mannose and fructose metabolism, facilitating the interconversion of mannose-6-phosphate and fructose-6-phosphate nih.govresearchgate.net. This enzymatic link demonstrates a direct metabolic cross-talk, where mannose can be channeled into pathways that also process fructose.

Fructose itself can be metabolized through several pathways. In most tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate, allowing it to enter glycolysis libretexts.org. However, in the liver and kidneys, an alternative and quantitatively more significant pathway exists, initiated by fructokinase, which converts fructose into fructose-1-phosphate (B91348) libretexts.orgyoutube.com. This fructose-1-phosphate is then cleaved by aldolase (B8822740) B into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can then feed into glycolysis nih.govyoutube.com. The ability of fructose to be metabolized through various pathways, including glycolysis, gluconeogenesis, and glycosylation, highlights its metabolic flexibility and potential for interplay with mannose metabolism nih.gov.

Research indicates that metabolic differences in adipose tissue after events like myocardial infarction can include the downregulation of both fructose and mannose metabolism, suggesting a coordinated regulation or shared metabolic vulnerability elifesciences.org. Furthermore, studies on gut microbiota have revealed shared enzymatic reactions between host and bacterial species in fructose and mannose metabolism, implying significant cross-talk and complementary roles in processing dietary sugars researchgate.net.

Physiological and Pathophysiological Implications of Mannose Metabolic Flux in Research Models

The metabolic flux of mannose has significant physiological and pathophysiological implications, particularly in the context of cellular energy status and various cellular processes, as observed in research models.

Research on Mannose-6-Phosphate Accumulation and Cellular Energy Status

The accumulation of mannose-6-phosphate (M6P) can lead to cellular stress and inhibit cell growth in certain contexts. For instance, in Bacillus subtilis, deleting the manA gene, which encodes mannose-6-phosphate isomerase, prevents the conversion of M6P to glycolytic intermediates, leading to M6P accumulation and phosphosugar stress asm.org. This highlights the importance of efficient M6P processing for maintaining cellular homeostasis.

In research models, mannose has been shown to potentially decrease glycolysis and ATP production in the brain nih.gov. This effect can be reversed by glucose infusion, suggesting a competitive interaction for transport or metabolic pathways nih.gov. The precise mechanisms by which M6P accumulation impacts cellular energy status involve its inability to proceed efficiently into downstream glycolytic steps, thus limiting the substrate for ATP generation via glycolysis.

The following table summarizes key findings related to M6P accumulation and cellular energy:

Research ModelCondition Leading to M6P AccumulationObserved Effect on Cellular Energy/GrowthReversal/Implication
Bacillus subtilis (ΔmanA strain)Deletion of mannose-6-phosphate isomerase (manA)Inhibition of cell growth, phosphosugar stressHighlights importance of M6P conversion for homeostasis asm.org
Brain (in vivo/in vitro models)Mannose administrationDecreased glycolysis and ATP productionReversible by glucose infusion, suggesting competitive transport nih.gov

Mannose-Mediated Effects on Cellular Processes in Defined Biological Systems

This compound and its derivatives are central to numerous cellular processes, most notably glycosylation reactions researchgate.netresearchgate.net. N-linked glycosylation, a post-translational modification of proteins, prominently features mannose as a dominant monosaccharide wikipedia.org. This process, initiated by the transfer of a specific oligosaccharide (Glc3Man9GlcNAc2) to nascent glycoproteins in the endoplasmic reticulum, is critical for proper protein folding, function, and cellular recognition wikipedia.org. Studies in cultured hepatoma cells indicate that extracellular mannose is a primary source for glycoprotein (B1211001) biosynthesis, rather than glucose wikipedia.org. In normal human fibroblasts, a significant portion of mannose for N-glycosylation is derived directly from exogenous mannose, with the efficiency of this process influenced by both MPI activity and exogenous mannose concentration nih.gov.

Beyond its role in glycosylation, mannose has demonstrated other significant effects in defined biological systems:

Cancer Research: Research indicates that D-mannose can enhance the sensitivity of cancer cells to various therapeutic interventions, including chemotherapy, radiotherapy, and immunotherapy researchgate.net. This suggests a potential role for mannose in modulating cellular responses to cancer treatments.

Inflammation and Gut Homeostasis: Mannose metabolism has been shown to normalize gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit nih.gov. Specifically, mannose can prevent pathogenic cross-talk between intestinal epithelial cells and intestinal macrophages, thereby normalizing aberrant immunometabolism in the gut nih.gov. Metabolomics studies have shown that mannose treatment can decrease levels of certain glycolytic metabolites downstream of fructose 1,6-bisphosphate and reduce the extracellular acidification rate in LPS-activated macrophages, indicating an alteration in cellular metabolic processes nih.gov.

These findings underscore the diverse and critical roles of this compound in cellular physiology and its potential as a modulator in various pathophysiological conditions.

Glycobiology of Alpha D Mannose: Glycoconjugate Structures and Functions

Structure and Synthesis of Mannose-Containing Oligosaccharides

Chemo-Enzymatic and Chemical Synthesis Strategies for Branched Mannosides

The synthesis of branched mannosides is crucial for understanding their biological roles and for developing potential therapeutic agents. Both chemo-enzymatic and purely chemical strategies are employed for this purpose.

Chemo-Enzymatic Synthesis: This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. Enzymes such as mannosidases, which cleave mannose residues, or mannosyltransferases, which add mannose units, can be utilized to construct specific mannoside linkages. For example, α1-6 mannosidase removes unbranched α1-6 linked mannose residues, while α1-2,3 mannosidase cleaves non-reducing terminal α-D-mannose from specific oligosaccharides neb.comneb.com. This method allows for the creation of complex and branched structures with high stereoselectivity.

Chemical Synthesis: Traditional chemical synthesis involves a series of protection, glycosylation, and deprotection steps to build the desired branched mannoside structures. This method offers flexibility in creating a wide range of derivatives and analogues. For instance, synthetic oligosaccharides and glycoconjugates are important for correlating structure with function and for developing therapeutic agents researchgate.net. Examples include the synthesis of multivalent α-1,2-mannobiose ligands for targeting C-type lectins rsc.org.

Biological Recognition and Interactions of Mannose-Containing Glycans

Mannose-containing glycans are widely recognized by various biological receptors, playing pivotal roles in cell-cell interactions, signaling pathways, and host-microbe interactions.

Carbohydrate-Mediated Cell-Cell Interactions and Signaling Pathways

Glycans, including those containing mannose, are key recognition elements in cellular communication acs.org. They mediate a wide variety of actions critical for the development and function of multicellular organisms acs.org.

Lectin-Glycan Interactions: Lectins, which are carbohydrate-binding proteins, specifically recognize and bind to mannose-containing glycans on cell surfaces. This binding can initiate various downstream signaling pathways. For example, the mannose receptor (MR), a C-type lectin primarily expressed by macrophages and dendritic cells, recognizes a wide range of endogenous and exogenous ligands, influencing cytokine production and potentially interacting with other pattern recognition receptors to mediate intracellular signaling nih.govneu.edu.tr.

Immune Cell Activation: The recognition of mannose-containing glycans by specific receptors on immune cells can lead to their activation and the initiation of immune responses nih.govresearchgate.net. While the cytoplasmic tail of the mannose receptor lacks direct signaling motifs, it has been shown to be essential for cytokine production (both pro-inflammatory and anti-inflammatory) and may interact with other canonical pattern recognition receptors to mediate intracellular signaling nih.gov.

Molecular Mechanisms of Host-Microbe Interactions via Mannose

Mannose-containing glycans are frequently found on the surfaces of various pathogens, including bacteria, fungi, and viruses, where they play crucial roles in host-microbe interactions, pathogenesis, and evasion of the host immune response nih.govontosight.aifrontiersin.org. Host recognition of these bacterial glycans is critical for immune responses and pathogen clearance nih.gov.

FimH Adhesin Binding to Alpha-D-Mannose and its Derivatives

FimH is a mannose-specific adhesin located at the tip of type 1 fimbriae, long, hair-like surface organelles expressed by many enterobacteria, including uropathogenic Escherichia coli (UPEC) mdpi.comresearchgate.netasm.org. FimH mediates the adhesion of bacteria to mannosylated receptors on host cells, such as the uroepithelium, which is the initial step in establishing infections like urinary tract infections (UTIs) researchgate.netplos.orgsrce.hr.

Binding Mechanism:

Specificity: FimH exhibits high specificity for α-D-mannose mdpi.com. The lectin domain of FimH (amino acids 1-153) contains the mannose-binding site mdpi.com.

Binding Pocket: The mannose-binding pocket of FimH is a polar pocket surrounded by hydrophobic residues srce.hrmdpi.com. Key residues (e.g., Phe1, Asn46, Asp47, Asp54, Gln133, Asn135, Asp140, Phe142) shape this pocket and are highly conserved across E. coli strains srce.hrmdpi.com. Mutations in these residues can lead to a loss of mannose binding and diminished virulence srce.hrmdpi.com.

Hydrogen Bonding and Electrostatic Interactions: Tight binding of α-D-mannose is achieved predominantly through hydrogen bonding (direct and water-mediated) and other electrostatic interactions within the polar pocket mdpi.comsrce.hrmdpi.com.

Tyrosine Gate: A "tyrosine gate," formed by residues like Ile52, Tyr48, and Tyr137, is located at the entry of the binding pocket and forms part of the hydrophobic collar mdpi.comnih.govwhiterose.ac.uk. This gate is particularly important for the binding of mannose rings adjacent to the primary mannose in the pocket and allows FimH to differentiate between different high-mannosidic glycans based on their ability to form hydrophobic interactions with this gate mdpi.com.

Catch-Bond Mechanism: FimH utilizes a "catch-bond" mechanism, where its affinity for mannose is enhanced under shear forces, such as the urine flow in the urinary tract mdpi.comresearchgate.netasm.orgwhiterose.ac.uk. In the absence of shear stress, FimH is typically in a low-affinity conformation (T-state). However, under shear, it switches to a high-affinity conformation (R-state), where the lectin domain and pilin (B1175004) domain separate, resulting in stronger attachment mdpi.comasm.org. This mechanism allows bacteria to maintain firm adherence to host cells even in the presence of fluid flow mdpi.comresearchgate.netmdpi.com.

Derivatives and Inhibition:

Alkyl and Aryl α-D-Mannosides: The structural basis for the inhibitory potential of alkyl and aryl α-D-mannosides against FimH has been elucidated through crystal structures plos.org. These synthetic inhibitors can mimic specific spots on mannosylated receptors, blocking bacterial adhesion, invasion, and biofilm formation plos.org. For example, heptyl α-D-mannose has been shown to prevent binding of type 1-piliated E. coli to human bladder cells and reduce adhesion and invasion in mouse models plos.org.

Oligomannose-3: FimH interacts with Manα1,3Manβ1,4GlcNAcβ1,4GlcNAc in an extended binding site, and the strong stacking of the central mannose with the aromatic ring of Tyr48 contributes to the high affinity of synthetic inhibitors where this mannose is replaced by an aromatic group plos.org.

Lectin-mediated Recognition (e.g., DC-SIGN)

Lectins are carbohydrate-binding proteins that play a crucial role in immune recognition by binding to specific carbohydrate structures on pathogens and host cells acs.orgmdpi.com. Several C-type lectins, which require calcium for binding, recognize mannose-rich structures rsc.org.

Mannose Receptor (MR/CD206):

The mannose receptor (MR), also known as CD206, is a C-type lectin primarily expressed by macrophages and dendritic cells nih.govresearchgate.netnih.govhycultbiotech.com.

It functions as a pattern recognition receptor, recognizing terminal mannose, N-acetylglucosamine, and fucose residues on glycans found on the surface of various microorganisms, including bacteria, yeasts, parasites, and mycobacteria neu.edu.trhycultbiotech.comwikipedia.org.

Upon recognition, the MR internalizes the bound pathogen and transports it to lysosomes for degradation via the phagocytic pathway wikipedia.org.

The MR has three distinct extracellular binding sites that recognize a wide range of both endogenous and exogenous ligands, implicating it in homeostatic processes and pathogen recognition nih.govneu.edu.tr.

It plays a key role in host defense and provides a link between innate and adaptive immunity researchgate.netnih.gov. The MR has been shown to be essential for cytokine production, both pro-inflammatory and anti-inflammatory, despite lacking an intracellular signaling motif in its cytoplasmic tail nih.gov.

DC-SIGN (Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin/CD209):

DC-SIGN (CD209) is a C-type lectin receptor found on the surface of macrophages and dendritic cells pnas.orgwikipedia.orgacs.org.

It recognizes and binds with high affinity to high-mannose type N-glycans, which are common pathogen-associated molecular patterns (PAMPs) found on viruses, bacteria, and fungi pnas.orgwikipedia.orgacs.org.

This binding interaction activates phagocytosis and can lead to internalization, processing, and antigen presentation pnas.orgwikipedia.org.

DC-SIGN binds to N-linked high-mannose oligosaccharides, such as Man9GlcNAc2, and also to branched, fucosylated oligosaccharides pnas.org. High-mannose glycans are abundant on enveloped viruses like HIV, while fucosylated glycans are common on parasites pnas.org.

Crystal structures reveal that the carbohydrate recognition domain (CRD) of DC-SIGN forms a 1-to-1 complex with high-mannose oligosaccharides, making multiple interactions with several constituent monosaccharides pnas.org.

DC-SIGN and its close relative DC-SIGNR bind to high-mannose carbohydrates on a variety of viruses, specifically recognizing the outer trimannose branch Manα1-3(Manα1-6)Manα present in high mannose structures nih.govnih.gov.

The affinity of DC-SIGN for high mannose N-linked glycans can be enhanced by multiple binding modes, including interactions with Manα1-2Manα moieties on the nonreducing termini of oligomannose structures nih.gov.

Mannose-Binding Lectin (MBL):

MBL is a soluble pattern recognition protein of the innate immune system that binds specific mannose-containing glycans on microbial surfaces and initiates complement activation via the lectin pathway mdpi.comasm.orgnih.gov.

MBL recognizes adjacent equatorial monosaccharide hydroxyl groups present on mannose, N-acetylglucosamine, and fucose asm.org.

Binding of MBL (or ficolins) activates MBL-associated serine proteases (MASPs), which cleave complement components C4 and C2, leading to opsonization, inflammation, and pathogen/infected cell lysis mdpi.comasm.org.

Glycoprotein (B1211001) Expression Changes in Apoptotic Cells

Apoptosis, or programmed cell death, is accompanied by changes in cell surface glycoconjugates, including an increased expression of α-D-mannose- and β-D-galactose-specific plasma membrane glycoproteins tandfonline.comresearchgate.netnih.gov. These changes are considered novel markers of apoptosis and are important for the recognition and subsequent clearance of apoptotic cells by immune system cells tandfonline.comnih.gov.

Key Findings:

Increased Expression: Studies have shown that α-D-mannose-specific lectins (e.g., from Pisum sativum, Polygonatum multiflorum rhizome, Galanthus nivalis, and Narcissus pseudonarcissus) bind more effectively to apoptotic cells than to intact cells, indicating an increased expression of α-D-mannose-rich plasma membrane glycoproteins tandfonline.comnih.gov.

Independence of Cell Type/Inducer: This elevated expression of α-D-mannose- and β-D-galactose-rich plasma membrane glycoproteins has been observed to be independent of the cell line, tissue origin, or the nature of the apoptosis-inducing agent researchgate.netnih.govnih.gov.

Time and Concentration Dependence: The increase in membrane glycoprotein expression is dependent on the concentration of the apoptosis-inducing agent and is time-dependent, with changes detectable as early as 9-12 hours after apoptosis induction researchgate.netnih.gov.

Identified Glycoproteins: Some of the glycoproteins whose expression is increased during apoptosis have been identified as microtubule-actin cross-linking factor 1, G-protein beta-subunit like protein, and dystonin isoform beta nih.gov. These glycoproteins are found in both peripheral and integral compartments of the plasma membrane nih.gov.

Role in Clearance: The altered glycoprotein expression on apoptotic cell surfaces can be recognized by phagocytes or neighboring epithelial cells, facilitating the successful elimination of apoptotic cells from tissues and organs tandfonline.com. Mannose-binding lectin (MBL) has been shown to bind to and opsonize apoptotic cells, with pretreatment with mannosidase or high concentrations of mannose reducing apoptotic cell uptake and MBL attachment rupress.org.

Data Table: Key Mannose-Binding Proteins and Their Ligands/Functions

Protein/AdhesinTypePrimary LigandKey Function in Relation to MannoseRelevant Organism/Cell
FimH AdhesinBacterial Adhesinα-D-Mannose, High-Mannose N-glycansMediates bacterial adhesion to host cells (e.g., uroepithelium), exhibits catch-bond mechanism under shear stress, crucial for UTI pathogenesis.Escherichia coli, Klebsiella pneumoniae
Mannose Receptor (MR/CD206)C-type Lectin (Pattern Recognition Receptor)Terminal Mannose, N-acetylglucosamine, FucoseRecognizes pathogen-associated carbohydrates, mediates endocytosis and phagocytosis of pathogens, involved in host defense and immune responses.Macrophages, Dendritic Cells
DC-SIGN (CD209)C-type Lectin (Pattern Recognition Receptor)High-Mannose N-glycans (e.g., Man9GlcNAc2), Fucosylated OligosaccharidesBinds to pathogens (viruses, bacteria, fungi), mediates internalization and antigen presentation, involved in immune cell interactions.Macrophages, Dendritic Cells
Mannose-Binding Lectin (MBL)Soluble C-type Lectin (Pattern Recognition Molecule)Mannose-containing glycansInitiates the lectin pathway of complement activation, leading to opsonization, inflammation, and pathogen lysis.Serum (Innate Immune System)

Data Table: Glycoprotein Expression Changes in Apoptotic Cells

Glycoprotein TypeChange in Expression during ApoptosisDetection MethodProposed Role
α-D-Mannose-rich Plasma Membrane GlycoproteinsSubstantially IncreasedLectin binding (e.g., PSL, PMRL, GNA, NPL)Novel markers for detection and isolation of apoptotic cells, crucial for recognition and clearance by phagocytes.
β-D-Galactose-rich Plasma Membrane GlycoproteinsSubstantially IncreasedLectin binding (e.g., RCA, VAA)Novel markers for detection and isolation of apoptotic cells, crucial for recognition and clearance by phagocytes.

Enzymology and Biotransformation of Alpha D Mannose

Alpha-Mannosidases: Substrate Specificity and Catalytic Mechanisms

Alpha-mannosidases are a class of glycoside hydrolases that specifically cleave alpha-linked mannose residues from glycans. These enzymes are broadly categorized into different classes and families based on their sequence homology and catalytic mechanisms, influencing their substrate specificity.

Substrate Specificity: The specificity of alpha-mannosidases varies depending on their class and cellular localization. Glycoside hydrolase family 38 (GH38) alpha-mannosidases, such as Golgi alpha-mannosidase II (GMII), exhibit a dual specificity, hydrolyzing both α-1,6 and α-1,3-linked mannoses. The activity of GMII can also be influenced by the presence of a GlcNAc residue located approximately five residues away from the cleavage site of the substrate. In contrast, lysosomal mannosidases, also members of GH38, can display either broad specificity, cleaving α-1,2, α-1,3, and α-1,6 linkages, or a more narrow specificity, such as being specific for α-1,6 linkages. Class I alpha-mannosidases, belonging to glycoside hydrolase family 47 (GH47), are characterized by their strict specificity for hydrolyzing α-1,2 mannose bonds. mpg.defishersci.fi

Catalytic Mechanisms: GH38 enzymes are known as "retaining" glycosidases, meaning they catalyze hydrolysis with net retention of the anomeric configuration. This process typically occurs via a classical Koshland double-displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate. mpg.defishersci.co.uksci-toys.com The active site of many GH38 enzymes, including Golgi alpha-mannosidase II, often contains a zinc (Zn²⁺) atom. This metal ion plays a crucial role in both substrate specificity and the catalytic mechanism by interacting with the saccharide and facilitating substrate distortion. mpg.defishersci.co.uknih.gov Catalytic activity is primarily mediated by aspartate (Asp) residues. For instance, in Drosophila Golgi alpha-mannosidase II, Asp204 is proposed to act as the catalytic nucleophile, while Asp341 is implicated as the catalytic acid/base residue. mpg.denih.gov Conversely, Class I alpha-1,2-mannosidases (GH47) are "inverting" hydrolases, leading to an inversion of configuration at the C1 position of the oligosaccharide residue. Their mechanism involves a general acid-base catalysis, with residues like Glu132 acting as a catalytic base and Asp275 as the catalytic acid. fishersci.se

Rational Design and Evaluation of Alpha-Mannosidase Inhibitors

The development of alpha-mannosidase inhibitors is a significant area of research, particularly for therapeutic applications. Rational design strategies aim to create compounds that specifically target these enzymes.

Rational Design Principles: Inhibitor design often involves mimicking the structural features of the enzyme's reaction coordinate and transition-state. This approach, known as transition-state mimicry, focuses on designing compounds that fit precisely into the active site and stabilize the transition state, thereby achieving potent inhibition. mpg.de A major challenge in designing specific inhibitors, especially for Golgi alpha-mannosidase II, is its high structural similarity to the broadly specific lysosomal alpha-mannosidase. This similarity can lead to undesired co-inhibition, which may result in significant side effects. fishersci.at To overcome this, researchers aim to exploit unique binding pockets or specific substrate dependencies, such as the GlcNAc binding site in GMII, to enhance inhibitor selectivity. nih.gov

Examples of Inhibitors: Several compounds have been identified and developed as alpha-mannosidase inhibitors:

Swainsonine: This indolizidine alkaloid is a potent inhibitor of both Golgi alpha-mannosidase II and lysosomal alpha-mannosidase. nih.govnih.gov It interferes with the N-glycosylation pathway and has been investigated for its potential anti-cancer effects, showing reductions in tumor growth and metastasis in preliminary clinical trials. sci-toys.comnih.govnih.gov

Deoxymannojirimycin (DMNJ): A mannose-like compound, DMNJ is known to bind to and inhibit Golgi alpha-mannosidase II. nih.govnih.gov

1,4-dideoxy-1,4-imino-D-mannitol (DIM): This compound is another potent inhibitor of alpha-mannosidase II.

α-Man-1,3-noeuromycin: Designed based on principles of shape and charge mimicry, this compound has been reported as a potent inhibitor of GH99 endo-α-1,2-mannanases. mpg.de

N-Butyldeoxymannojirimycin HCl: This compound functions as a mannosidase inhibitor by disrupting glycosidic bond hydrolysis, thereby altering enzyme kinetics and substrate specificity.

Industrial and Biotechnological Production of D-Mannose via Enzymatic Conversion

The industrial and biotechnological production of D-mannose has gained considerable attention due to its diverse applications in food, medicine, and cosmetics. Enzymatic conversion methods offer advantages over traditional chemical synthesis or plant extraction, including milder reaction conditions and fewer byproducts.

D-mannose can be produced from other readily available hexoses, such as D-fructose or D-glucose, through enzymatic isomerization or epimerization reactions. Key microbial enzymes identified for D-mannose production include D-lyxose isomerase (LIase, EC 5.3.1.15), D-mannose isomerase (MIase, EC 5.3.1.7), cellobiose (B7769950) 2-epimerase (CEase, EC 5.1.3.11), and D-mannose 2-epimerase (MEase, EC 5.1.3.-).

Application of D-Mannose Isomerases and Epimerases in Bioreactors

Enzymes like D-mannose isomerase and cellobiose 2-epimerase are increasingly being utilized in bioreactors for the efficient and large-scale production of D-mannose.

D-Mannose Isomerase (MIase, EC 5.3.1.7): MIase reversibly catalyzes the isomerization between D-fructose and D-mannose. Optimal conditions for MIase activity typically involve temperatures around 60°C and a pH of 7.5. Recombinant MIase enzymes have demonstrated high efficiency in the bioconversion of concentrated D-fructose into D-mannose, achieving high conversion ratios. For continuous production, immobilized cells containing MIase have been successfully employed in column bioreactors.

Cellobiose 2-Epimerase (CEase, EC 5.1.3.11): This enzyme catalyzes the reversible epimerization of the D-glucose residue at the reducing end of β-(1→4)-linked disaccharides to a D-mannose residue. CEase shares common catalytic machinery with other monosaccharide isomerases and epimerases. Its gene has been cloned and expressed, enabling its application in mannose production processes.

Bioreactor Applications: The enzymatic production of D-mannose can be effectively carried out in single bioreactor or reaction vessel systems, optimizing the conversion process. These processes often involve a series of enzymatic steps, starting from various saccharides (including polysaccharides, oligosaccharides, disaccharides, sucrose, D-glucose, and D-fructose). A common pathway involves the conversion of glucose to glucose 6-phosphate (G6P), followed by isomerization to fructose (B13574) 6-phosphate (F6P) catalyzed by phosphoglucose (B3042753) isomerase (PGI). F6P is then converted to mannose 6-phosphate (M6P) by mannose 6-phosphate isomerase (M6PI), and finally, M6P is dephosphorylated to D-mannose by mannose 6-phosphate phosphatase (M6PP).

Enzymatic Synthesis of Oligosaccharides via Reverse Hydrolysis

Enzymatic synthesis offers an attractive alternative to chemical methods for producing a wide range of oligosaccharides, including those containing mannose. One key approach is reverse hydrolysis, which leverages the reversibility of glycoside hydrolase reactions.

Principle: Glycosyl hydrolases, typically known for their hydrolytic activity, can also catalyze the reverse reaction, synthesizing glycosidic bonds, especially under conditions of high substrate concentration. This shifts the reaction equilibrium towards synthesis rather than hydrolysis.

Application with Alpha-Mannosidases: Alpha-mannosidases, despite their primary role in hydrolysis, have been successfully employed in reverse hydrolysis reactions for the synthesis of manno-oligosaccharides. For example, a 1,6-α-D-mannosidase isolated from Aspergillus phoenicis was used to synthesize mannobiose and mannotriose. Optimal yields, reaching approximately 21% for mannobiose and 5% for mannotriose (w/w of total sugar), were achieved with an initial mannose concentration of 45% (w/w). Similarly, α-mannosidase from jack bean has been used to synthesize di- and oligosaccharides from highly concentrated mannose solutions (85% w/w), yielding up to 70% (w/w) of these products. Enzyme preparations like Pectinex ultra SP-L have also been shown to catalyze reverse hydrolysis on mannose and glucose monosaccharides, leading to the synthesis of DP2-DP6 mannooligomers.

Advanced Analytical Methodologies for Alpha D Mannose Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating and quantifying alpha-D-mannose from complex mixtures, offering high resolution and sensitivity.

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and powerful technique for the analysis of carbohydrates, including monosaccharides like mannose, oligosaccharides, and even polysaccharides. lcms.czjst.go.jpsolvias.com Its advantages include high resolution for various compounds, high sensitivity, and the elimination of the need for derivatization. jst.go.jp

HPAEC-PAD is widely used for quantifying mannose and mannose 6-phosphate in glycoproteins following hydrolysis. solvias.comnih.gov For instance, an assay has been developed to quantify mannose 6-phosphate in glycoproteins by hydrolyzing the glycoprotein (B1211001) in trifluoroacetic acid to release mannose 6-phosphate, which is then quantified using HPAEC-PAD. nih.gov This method demonstrates a linear relationship between the measured mannose 6-phosphate and the amount of alpha-galactosidase hydrolyzed, proving sensitive for as little as 2.5 µg of alpha-galactosidase. nih.gov

The technique is also applied for the quantification of D-mannose in various preparations, including food supplements. uni-muenster.de Studies have utilized HPAEC-PAD to quantify D-mannose content in commercial mannose preparations, with instrument parameters and analytical conditions being specifically optimized for this purpose. uni-muenster.de

In HPAEC-PAD, borate (B1201080) contamination in HPLC eluents can lead to peak tailing for analytes with vicinal hydroxyl groups, such as mannose, due to the formation of less efficiently eluted anionic complexes. lcms.cz To address this, a Dionex BorateTrap column may be used. lcms.cz Typical separations involve columns like the Dionex CarboPac PA20-Fast-4µm (2 × 100 mm) or CarboPac PA1 (5 mm i.d. × 200 mm), employing alkaline eluents such as sodium hydroxide (B78521) gradients. lcms.czjst.go.jp For example, a method using a CarboPac PA1 column eluted with a linear gradient of NaOH (20–200 mM) at a flow rate of 1.0 mL/min was used for β-(1→4)-mannobiose quantification. jst.go.jp This method accurately determined β-(1→4)-mannobiose even in the presence of other sugars. jst.go.jp

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the quantification of this compound, often requiring derivatization for enhanced detection. jst.go.jpresearchgate.netgoogle.comimrpress.com A novel HPLC method has been established for the simultaneous determination of free mannose and glucose in human serum. researchgate.netfrontiersin.org This method involves direct derivatization of serum samples with 1-phenyl-3-methyl-5-pyrazolone (PMP) under alkaline conditions, using L-rhamnose as an internal standard. researchgate.netfrontiersin.org Chromatographic separation is typically performed on columns such as a Poroshell EC-C18 or Supelcogel Pb+2, with gradient elution using mobile phases like NH4Ac-HAc and acetonitrile. researchgate.netfrontiersin.orgnih.gov

The HPLC method for mannose and glucose quantification in serum has demonstrated excellent linearity, precision, recovery, and stability, meeting bioanalytical method validation criteria. researchgate.netfrontiersin.orgnih.govoup.com For mannose, linearity typically spans concentrations from 0.5–500 µg/mL, with detection limits as low as 0.37 µg/mL. researchgate.netfrontiersin.org A study showed that serum mannose levels were significantly higher in advanced-stage ovarian cancer patients (61.22 µmol/L) compared to healthy volunteers (44.51 µmol/L), indicating its potential as a biomarker. researchgate.netfrontiersin.org

A key challenge in mannose quantification by HPLC is its notorious difficulty in accurate quantification due to coelution or closely eluting peaks with other endogenous epimers such as D-glucose, D-fructose, and D-galactose. nih.gov Specific column chemistries, like the Supelcogel Pb+2 column, have been found to provide optimal resolution between these sugars. nih.gov Another HPLC method for D-mannose determination in plasma showed retention times of 16.8 min for mannose, with complete separation from glucose and other substances, and a detection limit of 5 µmol/L. oup.com

HPLC coupled with fluorescence detection (FLD) and mass spectrometry (MALDI-TOF/TOF MS) is also applied in monitoring therapy efficacy for alpha-mannosidosis, a lysosomal storage disorder. imrpress.comnih.gov In this context, urinary mannose-rich oligosaccharides are extracted, labeled with a fluorescent tag (e.g., 2-aminobenzamide), and quantified by HPLC-FLD. imrpress.comnih.gov This approach has shown significant decreases in total urinary mannose-rich oligosaccharides after enzyme replacement therapy, demonstrating its suitability for monitoring treatment effectiveness. imrpress.comnih.gov

Spectrophotometric and Colorimetric Assays for Mannose and its Metabolites

Spectrophotometric and colorimetric assays offer rapid and often high-throughput methods for quantifying mannose and its metabolites, typically relying on enzymatic reactions or chromogenic agents.

An enzymatic colorimetric method has been developed for the quantification of this compound 1-phosphate (α-Man1P). jst.go.jp This method converts α-Man1P into D-glucose 6-phosphate via D-mannose 6-phosphate and D-fructose 6-phosphate, using phosphomannomutase (PMM), mannose 6-phosphate isomerase (M6PI), and glucose 6-phosphate isomerase (G6PI). jst.go.jp The resulting D-glucose 6-phosphate is then converted into 6-phosphogluconolactone by glucose 6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of thio-NAD+ to thio-NADH, which is quantified by its absorbance at 400 nm. jst.go.jp This assay is not affected by the presence of D-mannose, D-mannosamine, or other related sugars. jst.go.jp

The phenol-sulfuric acid assay is a sensitive colorimetric method for the quantification of mannose and other carbohydrates, measuring absorbance at 490 nm. bowdish.ca This assay is sensitive to mannose concentrations ranging from 1 to 100 µg and has been used for the quantification of complex carbohydrates, including bacterial cell wall components. bowdish.ca

Spectrophotometric assays are also used to measure alpha-mannosidase activity. oup.comnih.govresearchgate.netoup.com In these assays, the reducing mannose released from the substrate by the enzyme is quantified using glucose oxidase, peroxidase, and the chromogenic agent o-dianisidine. oup.comnih.govresearchgate.netoup.com This method has been demonstrated with both unlabeled natural substrates and synthetic oligosaccharides. oup.comnih.govresearchgate.netoup.com For instance, using recombinant α1,2-mannosidase from Saccharomyces cerevisiae and Man9GlcNAc, this assay yielded kinetic parameters comparable to traditional radiochemical assays. oup.comnih.govresearchgate.netoup.com

Beyond direct quantification, mannose-stabilized gold nanoparticles have been developed for rapid and quantitative colorimetric detection of carbohydrate-binding proteins like concanavalin (B7782731) A (Con A). acs.org The aggregation of these nanoparticles in the presence of the target lectin results in a shift in surface plasmon absorption, providing a colorimetric signal for detection. acs.org

Commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits are also utilized for the quantitative determination of mannose or mannose-related enzymes and receptors in biological samples such as serum, plasma, cell culture supernatants, and tissue homogenates. biocompare.comantibodies-online.com These kits typically offer high sensitivity and specific detection ranges. biocompare.comantibodies-online.com

Electron Microscopy and Cytochemical Labeling for Glycoconjugate Localization

Electron microscopy, combined with cytochemical labeling techniques, provides high-resolution insights into the spatial localization of mannose-containing glycoconjugates within cells and tissues. This approach often employs lectin-gold complexes, leveraging the specific binding affinity of lectins for particular sugar residues. nih.govnih.govhep.com.cnjournalagent.combiologists.com

Concanavalin A (Con A), a lectin with specificity for this compound and alpha-D-glucose, is frequently used in these studies. nih.govjournalagent.combiologists.com For example, Con A/HRP gold particles have been used to label the interior of the rough endoplasmic reticulum, membranes of the Golgi complex, secretory vesicles, and plasma membranes of 14-day-old embryonic chick lens epithelial cells, indicating the presence of D-mannose residues in these compartments. nih.gov The lens capsule and fiber cell membranes were also heavily labeled. nih.gov

Electron microscopy has been instrumental in localizing specific sugar residues, including N-acetylglucosamine, N-acetylgalactosamine, and D-mannose, in the cell walls of fungal cells. capes.gov.br Furthermore, cytochemical labeling with gold particle-conjugated lectins, combined with transmission and scanning electron microscopy, has been used to investigate the involvement of Trichomonas vaginalis surface-associated glycoconjugates in parasite-target cell interactions. nih.gov These studies revealed distinct binding sites for Con A, indicating the presence of mannose or mannose-like residues on the parasite membrane. nih.gov Removal of these cell-surface sugars by enzyme treatment significantly reduced the parasite's ability to adhere to host epithelial cells, highlighting the functional importance of these glycoconjugates. nih.gov

Scanning Electron Microscopy (SEM) has also been used to observe the localization of mannose-rich extracellular polymeric substances (EPS) in anaerobic microbial granules, suggesting their role in forming a protective layer for microbial communities under high salinity conditions. frontiersin.org Immuno-electron microscopy (Immuno-EM) is considered a preferred method for precise determination of the location of target proteins, such as Golgi proteins involved in glycosylation, although it is technically challenging. hep.com.cn Cytochemical studies have also utilized lectinocytochemical detection to investigate the role of this compound-containing glycoproteins in the plasma membrane of apoptotic cells, revealing an elevated expression independent of cell line or apoptosis-inducing agent. nih.govresearchgate.net

Application of Bioinformatics and Computational Structural Biology Tools

Bioinformatics and computational structural biology tools are increasingly vital for understanding the complex structures, dynamics, and interactions of this compound-containing glycans and glycoconjugates, complementing experimental findings. pnas.orgmaynoothuniversity.ieresearchgate.netsci-hub.seresearchgate.net

Molecular dynamics (MD) simulations are extensively used to explore the inherent flexibility and conformational equilibrium of oligomannose N-glycans. maynoothuniversity.ieresearchgate.net These simulations provide insights into how the protein landscape can influence the conformational equilibrium of glycans, ultimately modulating glycan biosynthesis and recognition. maynoothuniversity.ie The flexibility of glycosidic linkages in solution leads to multiple coexisting conformations, which computational modeling can effectively address, overcoming limitations in experimental characterization. researchgate.net

Computational modeling, often coupled with structure-guided manipulations, has been applied to understand the role of extended high-mannose glycans in disease progression, such as cholangiocarcinoma metastasis. pnas.org Through computational modeling of high-mannose-bearing glycoproteins (e.g., Man5 and Man9), researchers have suggested that the dominance of extended high-mannose glycosylation can indirectly strengthen extracellular protein complexes, thereby enhancing cell migration and invasion. pnas.org This approach has helped identify specific glycoforms and glycosylation sites that are differentially regulated in metastatic cancer. pnas.org

Bioinformatics tools, such as ExPASy software, are utilized for preliminary analyses, including predicting molecular weights, potential N-glycosylation sites, and putative disulfide bonding in mannose glycoconjugates. sci-hub.se Furthermore, computer-aided models are employed to rationalize the interactions between carbon nanostructures functionalized with mannose glycoconjugates and lectins, aiding in the design of biosensors for lectin detection. researchgate.net These computational insights contribute significantly to understanding the structure-function relationships of mannose-containing biomolecules.

Immunobiological Investigations Involving Alpha D Mannose

Mannose-mediated Modulation of Innate Immune Responses

Alpha-D-Mannose significantly influences innate immune responses, primarily through its recognition by specific pattern-recognition receptors. These interactions are critical for the initial defense against invading pathogens.

Mannose-Binding Lectin (MBL) Recognition and Complement Activation Pathways

Mannose-Binding Lectin (MBL), also known as mannan-binding lectin, is a key protein of the humoral innate immune system belonging to the collectin family. fishersci.atcdutcm.edu.cnresearchgate.net Produced by the liver, MBL functions as a pattern recognition molecule that identifies carbohydrate patterns, specifically D-mannose and L-fucose residues, found on the surfaces of a wide array of pathogenic microorganisms. cdutcm.edu.cnresearchgate.netnih.gov

Upon binding to specifically arranged mannose residues on a pathogen's surface, MBL initiates the lectin pathway of the complement system, an antibody-independent cascade reaction. fishersci.atresearchgate.netnih.gov MBL forms a complex with Mannan-binding lectin Associated Serine Proteases (MASP-1 and MASP-2), which are zymogens similar to C1r and C1s of the classical complement pathway. fishersci.atnih.gov Activation of MASP-1 and MASP-2 leads to the cleavage of complement components C4 and C2 into C4a, C4b, C2a, and C2b. fishersci.atnih.gov Subsequently, C4b and C2b combine on the pathogen's surface to form C3 convertase (C4b2b), which is central to complement activation. fishersci.at

MBL has been shown to bind to a diverse range of pathogens, including:

Yeasts: Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis cdutcm.edu.cnnih.govabcam.commdpi.com

Viruses: Human Immunodeficiency Virus (HIV), influenza A, Respiratory Syncytial Virus (RSV), SARS-CoV-2 cdutcm.edu.cnnih.gov

Bacteria: Salmonella, Streptococci, Listeria, Neisseria meningitidis cdutcm.edu.cnnih.govabcam.com

Parasites: Leishmania cdutcm.edu.cn

Deficiencies in MBL are common and have been associated with a substantial increase in susceptibility to infections, particularly during early childhood, and can lead to recurrent or more serious infections such as pneumonia and meningitis. fishersci.atnih.govabcam.com

Table 1: Pathogens Recognized by Mannose-Binding Lectin (MBL)

Pathogen TypeExamples of Pathogens Recognized by MBL
YeastsCandida albicans, Cryptococcus neoformans, Blastomyces dermatitidis cdutcm.edu.cnnih.govabcam.commdpi.com
VirusesHIV, influenza A, RSV, SARS-CoV-2 cdutcm.edu.cnnih.gov
BacteriaSalmonella, Streptococci, Listeria, Neisseria meningitidis cdutcm.edu.cnnih.govabcam.com
ParasitesLeishmania cdutcm.edu.cn

Investigation of Mannose Role in Macrophage Activation Pathways

The mannose receptor (MR), also known as CD206, is a C-type lectin primarily expressed on the surface of macrophages, immature dendritic cells, and liver sinusoidal endothelial cells. nih.govcreativebiolabs.net It plays a critical role in innate immunity by recognizing terminal mannose, N-acetylglucosamine, and fucose residues on glycans attached to proteins on the surface of various microorganisms. nih.govcreativebiolabs.net The MR acts as an endocytic receptor, mediating the internalization and degradation of pathogens. nih.govcreativebiolabs.net

Research indicates that mannose can modulate macrophage activation pathways. For instance, the soluble form of the mannose receptor (sMR), produced by proteolytic cleavage of the membrane-bound form, has been identified as a regulator of metaflammation. creativebiolabs.netplos.orgnih.gov Increased levels of sMR, observed in obese mice and humans, directly bind to CD45 on macrophages, inhibiting its phosphatase activity. plos.orgnih.gov This inhibition leads to the phosphorylation and activation of Src, which in turn activates the Akt/NF-κB pathway, reprogramming macrophages towards an inflammatory phenotype and promoting proinflammatory cytokine secretion. plos.orgnih.gov

Conversely, D-mannose itself has been shown to suppress lipopolysaccharide (LPS)-induced macrophage activation by impairing interleukin-1 beta (IL-1β) production. nih.gov This effect is thought to be mediated by D-mannose's influence on glucose metabolism, leading to increased intracellular mannose-6-phosphate (B13060355) levels. nih.gov Such metabolic alterations suppress succinate-mediated HIF-1α activation, consequently reducing LPS-induced Il1b expression. nih.gov These findings suggest that D-mannose can act as an anti-inflammatory agent by modulating macrophage responses. nih.govnih.gov

Table 2: Modulation of Macrophage Activation by Mannose and its Receptors

ModulatorMechanism of ActionEffect on MacrophagesKey Pathways Involved
Soluble MR (sMR)Binds to CD45, inhibiting its phosphatase activity.Induces proinflammatory activation, promotes secretion of TNF, IL-6, IL-1β, IL-12.Src/Akt/NF-κB pathway plos.orgnih.gov
D-MannoseImpairs glucose metabolism, raises intracellular mannose-6-phosphate levels, suppresses succinate-mediated HIF-1α activation.Suppresses LPS-induced macrophage activation, reduces IL-1β production, improves survival in endotoxemia models. nih.govHIF-1α pathway nih.gov

Adaptive Immune Responses: Isolation and Characterization of Anti-Alpha-D-Mannose Antibodies

The adaptive immune system can develop antibodies that recognize mannose-containing structures, often in the context of pathogen-associated glycoconjugates. While direct studies on antibodies elicited solely by free this compound as a primary antigen are limited in the provided scope, research has characterized antibodies with specificity for mannose residues.

For instance, phage-displayed single-chain variable fragment (scFv) antibodies that recognize nonreducing terminal mannose residues have been isolated and characterized. These scFv proteins, derived from genes isolated using a mannotriose (Man3)-bearing lipid as an antigen, demonstrated Man3 specificity. Kinetic parameters for the binding of a humanized scFv-Fc form (from clone 5A3) to Man3 were determined, showing an association rate constant (ka) of 4.03 × 10⁴ M⁻¹ s⁻¹, a dissociation rate constant (kd) of 5.77 × 10⁻⁴ s⁻¹, an association constant (KA) of 6.98 × 10⁷ M⁻¹, and a dissociation constant (KD) of 1.43 × 10⁻⁸ M.

Another notable example is the human monoclonal antibody 2G12, which efficiently neutralizes a broad range of HIV-1 primary isolates. This antibody binds with high affinity to a unique, conserved epitope on the HIV-1 envelope glycoprotein (B1211001) (gp120) formed by a cluster of N-linked, high-mannose glycan groups. The ability of 2G12 to bind to these high-mannose structures highlights the potential for the adaptive immune system to generate antibodies that specifically recognize and target mannose-rich motifs present on pathogens.

Furthermore, investigations into broadly reactive antibodies have identified lineages that target complex glycans. One such antibody, 2526, derived from an individual chronically infected with HIV-1, was found to bind to diverse antigens, including HIV-1 Envelope and influenza A Hemagglutinin. A crystal structure of the 2526 Fab fragment bound to mannose revealed the presence of a glycan-binding pocket on its light chain, offering insight into a unique binding mechanism for glycan-reactive antibodies. These findings demonstrate that the adaptive immune system can produce antibodies with specific recognition capabilities for mannose and mannose-containing glycans, contributing to host defense.

Mannose Glycoconjugates in Pathogen Recognition and Immune Evasion Mechanisms

Mannose glycoconjugates are integral to the interactions between pathogens and their host immune systems, playing roles in both pathogen recognition and sophisticated immune evasion strategies. Pathogens often display specific glycan structures, including mannosylated forms, which are recognized by host C-type lectin receptors (CLRs) expressed on immune cells such as macrophages and dendritic cells (DCs). nih.gov

Key CLRs involved in recognizing mannose glycoconjugates include the mannose receptor (MR), DC-specific ICAM-3-grabbing nonintegrin (DC-SIGN, CD209), and Dectin-2. These receptors bind to microbial glycans, leading to cell signaling events that influence innate and adaptive immune responses. For instance, DC-SIGN binds with high affinity to both synthetic mannose- and fucose-containing glycoconjugates. The neck-repeat domain of DC-SIGN enables the formation of tetramers, increasing its binding avidity to glycoconjugates on pathogens, including numerous enveloped viruses like HIV-1, Ebola virus (EBOV), and SARS-CoV.

However, pathogens have evolved to exploit these recognition mechanisms for immune evasion. For example, Mycobacterium tuberculosis (Mtb) is covered by a dense layer of polysaccharides, including mannose-capped lipoarabinomannan (ManLAM). ManLAM is recognized by CLRs such as MR, DC-SIGN, and Dectin-2 on macrophages and DCs. The interaction of ManLAM with DC-SIGN on DCs has been shown to reduce interleukin-12 (B1171171) (IL-12) production and enhance interleukin-10 (IL-10) production, shifting the immune response towards a Th2 profile. This shift contributes to immune evasion and the persistence of infection. Similarly, DC-SIGN activation by mannosylated lipoarabinomannans has been demonstrated to inhibit dendritic cell maturation, which is speculated to promote immune evasion during infection.

The diverse and complex glycan structures on pathogens, including those rich in mannose, are thus not only targets for immune recognition but also serve as tools for microbes to manipulate host immune responses, promoting their survival and colonization. nih.gov

Table 3: Role of Mannose Glycoconjugates in Pathogen-Host Interactions

Host Receptor/MechanismPathogen Glycoconjugate/StrategyOutcome for Host/PathogenRelevant Pathogens
Mannose Receptor (MR)Mannosylated glycansPathogen recognition, internalization, antigen presentation creativebiolabs.netMycobacteria, Fungi (e.g., Candida albicans) creativebiolabs.net
DC-SIGNHigh-mannose glycans, ManLAMPathogen binding, internalization; can lead to altered cytokine production (reduced IL-12, increased IL-10) and inhibited DC maturation, promoting immune evasionHIV-1, EBOV, SARS-CoV, Mycobacterium tuberculosis
Immune EvasionGlycan mimicry, maskingSubversion of immune responses, persistence of infection nih.govVarious bacteria, viruses, fungi, parasites

Future Research Directions and Uncharted Territories in Alpha D Mannose Studies

Elucidation of Complex Regulatory Networks in Mannose Metabolism

Alpha-D-mannose metabolism is intricately regulated and interconnected with central cellular metabolic pathways. Future research will focus on dissecting these complex regulatory networks to understand how cells maintain mannose homeostasis and respond to metabolic stresses.

A primary area of investigation is the interplay between mannose and glucose metabolism. Mannose enters the glycolytic pathway after being converted to fructose-6-phosphate (B1210287) by the enzyme phosphomannose isomerase (MPI). nih.govwikipedia.org The fate of intracellular mannose-6-phosphate (B13060355) is largely determined by the cellular ratio of MPI to phosphomannomutase 2 (PMM2), which directs mannose-1-phosphate towards glycosylation pathways. nih.gov A higher MPI to PMM2 ratio favors catabolism, whereas a lower ratio promotes the use of mannose for the synthesis of vital glycoconjugates like GDP-mannose and dolichol-phosphate-mannose. nih.gov Understanding the transcriptional and allosteric regulation of these key enzymes is crucial. For instance, defects in enzymes involved in mannose metabolism, such as MPI and PMM2, are known to cause Congenital Disorders of Glycosylation (CDG). nih.gov

Future studies will likely employ systems biology approaches, integrating transcriptomics, proteomics, and metabolomics to map the dynamic crosstalk between mannose metabolism and other pathways. A key question is how cells sense and respond to fluctuations in mannose levels. There is emerging evidence that components of the mannose phosphotransferase system (PTS) in bacteria, such as the EIIB component, can have regulatory roles in virulence, suggesting a link between mannose metabolism and gene expression. mdpi.com Uncovering similar sensory and regulatory mechanisms in eukaryotes will be a significant step forward.

Table 1: Key Enzymes in Mannose Metabolism and Their Regulatory Significance

EnzymeAbbreviationFunctionRegulatory Importance
HexokinaseHKPhosphorylates mannose to mannose-6-phosphate.Entry point into metabolism; competes with glucose. nih.gov
Phosphomannose IsomeraseMPIInterconverts mannose-6-phosphate and fructose-6-phosphate.Key control point between catabolism and glycosylation. nih.gov
Phosphomannomutase 2PMM2Converts mannose-6-phosphate to mannose-1-phosphate.Commits mannose to glycosylation pathways. nih.gov
N-acetylglucosamine-1-phosphotransferase-Initiates the formation of the mannose-6-phosphate (M6P) tag on lysosomal enzymes.Crucial for proper trafficking of enzymes to the lysosome. nih.gov

Engineering of Novel Mannose-Containing Glycans for Specific Biological Probes and Ligands

The specific recognition of mannose-containing glycans by proteins like lectins is fundamental to many biological processes, including immune responses and pathogen recognition. mdpi.com A burgeoning area of research is the engineering of synthetic or chemoenzymatically modified glycans containing this compound to serve as highly specific probes and ligands. These tools are invaluable for studying carbohydrate-protein interactions and for developing targeted therapeutics.

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, allowing for the creation of complex glycan structures that are difficult to isolate from natural sources. rsc.orgnih.gov This approach has been used to generate libraries of mannose-based oligosaccharides and glycoconjugates. mdpi.com For example, researchers have developed methods for the large-scale synthesis of high-mannose glycans like Man₉GlcNAc₂, which are crucial for HIV vaccine development research due to their recognition by broadly neutralizing antibodies. nih.gov

Another exciting frontier is the development of mannose-6-phosphate (M6P)-containing ligands. nih.gov The M6P tag directs lysosomal enzymes to their correct cellular destination, and this pathway is exploited in enzyme replacement therapy (ERT) for lysosomal storage diseases. nih.gov By synthesizing and attaching high-affinity M6P glycan ligands to therapeutic enzymes, their uptake by cells can be significantly enhanced. acs.orgrsc.org Structure-activity relationship studies have identified specific M6P motifs, such as a Man6P-α1,2-Man disaccharide, as critical for high-affinity binding to the M6P receptor. rsc.org

Future work will focus on creating mannose-based probes with enhanced features, such as photo-crosslinkable linkers to covalently capture binding partners, or fluorescent tags for imaging. oup.com These engineered molecules will enable researchers to identify novel mannose-binding proteins and to map their interactions within living cells with greater precision.

Table 2: Examples of Engineered Mannose-Containing Glycans and Their Applications

Engineered Glycan TypeSynthesis MethodApplicationReference
High-Mannose N-Glycans (e.g., Man₉GlcNAc₂)Chemical/ChemoenzymaticHIV vaccine development, studying antibody recognition. nih.gov
Mannose-6-Phosphate (M6P) GlycansChemical/ChemoenzymaticEnhancing enzyme replacement therapy (ERT), drug delivery to lysosomes. nih.govacs.orgrsc.org
Mannosylated GlycopolymersRadical PolymerizationStudying multivalent protein-carbohydrate interactions with lectins like Concanavalin (B7782731) A. nih.gov
Mannose-based DisaccharidesChemoenzymaticIntermediates for synthesizing glycoconjugate vaccines targeting mannose receptors. mdpi.com

Advanced Structural Characterization of Mannose-Protein Complexes

A deep understanding of how this compound is recognized by proteins requires high-resolution structural information. While X-ray crystallography has been instrumental in revealing the binding sites of many mannose-specific lectins, future research will increasingly rely on a combination of advanced structural biology techniques to capture the dynamics and context of these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy offers unique advantages for studying these interactions in solution. Techniques like residual dipolar coupling (RDC) analysis can be used to determine the orientation of bound ligands, like a trimannoside, within the protein's binding pocket, providing a structural model of the complex in a more native-like state. nih.gov

The integration of these experimental techniques with computational modeling will be key. Molecular dynamics simulations can provide insights into the flexibility of the glycan and the protein, the role of water molecules in the binding interface, and the thermodynamics of the interaction. This multi-faceted approach will be essential for understanding the specificity of mannose recognition, for example, why some lectins bind exclusively to mannose while others also recognize glucose. nih.gov These structural insights are critical for the rational design of high-affinity inhibitors or targeted therapeutics.

Table 3: Techniques for Structural Characterization of Mannose-Protein Complexes

TechniqueInformation ProvidedExample ApplicationReference
X-ray CrystallographyHigh-resolution, static 3D structure of the binding site.Determining the structure of a mannose-binding lectin from champedak. nih.gov
Cryo-Electron Microscopy (Cryo-EM)Structure of large, flexible protein complexes and different conformational states.Elucidating the 3D organization of the mannose receptor. nih.gov
Nuclear Magnetic Resonance (NMR)Solution-state structure, dynamics, and ligand orientation.Characterizing a mannose-binding protein-trimannoside complex using RDCs. nih.gov
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (affinity, enthalpy, entropy).Determining the binding affinity of various mannosides to a lectin from pineapple. nih.gov

Development of High-Throughput Methodologies for Glycan Analysis

The complexity and heterogeneity of glycosylation present a significant analytical challenge. nih.gov A major thrust in future research is the development of robust, sensitive, and high-throughput methods for the analysis of mannose-containing glycans. nih.govoup.com Such technologies are essential for large-scale studies, such as in clinical biomarker discovery and biopharmaceutical quality control.

Mass spectrometry (MS) is a cornerstone of modern glycomics. nih.gov Techniques like MALDI-TOF and ESI-MS, often coupled with liquid chromatography (LC) or capillary electrophoresis (CE), allow for detailed structural characterization of released glycans. nih.govresearchgate.net Advances in tandem MS (MS/MS) and ion mobility spectrometry-mass spectrometry (IMS-MS) are further enhancing the ability to distinguish between glycan isomers, a critical challenge in glycan analysis. nih.govresearchgate.net Automation of sample preparation, often in 96-well plate formats, is key to increasing the throughput of these powerful but complex workflows. nih.govnih.govacs.org

Lectin microarrays are another powerful high-throughput platform. nih.gov These arrays consist of a collection of immobilized lectins with different glycan specificities. When a fluorescently labeled glycoprotein (B1211001) or cell is applied to the array, a binding "signature" is generated, providing a rapid profile of the accessible surface glycans. oup.com This technology has been used to identify regulators of high-mannose glycan expression and to assess the glycosylation of therapeutic proteins. nih.govrepec.org Combining CRISPR screens with lectin microarrays offers a novel strategy to systematically dissect the genetic networks that control glycosylation. repec.orgbiorxiv.org

Future developments will likely focus on integrating these different platforms. For example, a high-throughput platform called LeMBA-MS combines lectin-based affinity capture on magnetic beads with subsequent MS analysis for rapid monitoring of glycosylation changes in complex samples like serum. nih.gov Continued innovation in automation, data analysis software, and the development of new analytical reagents will be crucial to fully unlock the potential of high-throughput glycomics in this compound research.

Table 4: Comparison of High-Throughput Glycan Analysis Methodologies

MethodologyPrincipleAdvantagesChallenges
Mass Spectrometry (MS)-based Glycomics Measures the mass-to-charge ratio of released glycans or glycopeptides for structural elucidation.High sensitivity, provides detailed structural information (composition, linkage, branching). nih.govnih.govComplex sample preparation, data analysis can be a bottleneck. nih.govacs.org
Lectin Microarrays Differential binding of fluorescently labeled samples to an array of immobilized lectins.High-throughput, requires small sample amounts, provides a rapid glycan profile. oup.comnih.govProvides indirect structural information, depends on lectin availability and specificity. nih.gov
High-Performance Liquid Chromatography (HPLC) Separation of fluorescently labeled glycans based on hydrophilic interaction (HILIC).Good quantification, reproducibility, and separation of isomers. nih.govspringernature.comRelatively low throughput compared to MS-based methods. nih.gov
Capillary Gel Electrophoresis (CGE) Separation of fluorescently labeled glycans in a capillary.High resolution, can be multiplexed for higher throughput. nih.govRequires specialized equipment.

Q & A

Q. What are the primary analytical methods for characterizing alpha-D-Mannose purity and structural conformation in experimental settings?

To ensure accurate characterization, researchers should employ:

  • Nuclear Magnetic Resonance (NMR): Determines anomeric configuration (α/β) and monitors structural integrity .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects contaminants using refractive index or evaporative light scattering detectors .
  • Mass Spectrometry (MS): Validates molecular weight and identifies degradation products.
    Standardize protocols using reference materials from authoritative databases (e.g., PubChem) to minimize variability.

Advanced

Q. How can researchers design in vitro and in vivo studies to evaluate this compound's inhibitory effects on bacterial adhesion, particularly with E. coli?

Key considerations include:

  • Bacterial Strains: Use clinically relevant uropathogenic E. coli (UPEC) expressing Type 1 fimbriae .
  • Dosage Optimization: Perform dose-response assays (0.1–10 mM) to identify effective concentrations without cytotoxicity .
  • Control Groups: Include mannose-free controls and synthetic mannosides (e.g., p-nitrophenyl α-D-mannopyranoside) for comparative efficacy .
  • In Vivo Models: Utilize murine urinary tract infection (UTI) models with ethical approval, monitoring bacterial load via colony-forming unit (CFU) counts .

Basic

What are the key considerations when formulating a research question on this compound's biochemical interactions?

Apply frameworks to ensure rigor:

  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework: Define Population (e.g., bacterial strain), Intervention (this compound concentration), Comparison (control groups), and Outcome (adhesion inhibition) .
    Avoid overly broad questions; instead, focus on mechanistic gaps (e.g., "How does this compound modulate E. coli biofilm formation in hyperglycemic conditions?").

Advanced

Q. What methodologies are recommended for resolving contradictions in published data on this compound's efficacy in preventing UTIs?

Address discrepancies through:

  • Systematic Reviews: Follow PRISMA guidelines to synthesize evidence, emphasizing studies with robust blinding and sample sizes ≥50 .
  • Delphi Panels: Engage experts to standardize definitions (e.g., "efficacy" thresholds) and reconcile mechanistic hypotheses .
  • Meta-Regression: Analyze covariates like dosage regimens or bacterial resistance patterns to explain heterogeneity .

Basic

Q. How should researchers approach literature reviews to identify gaps in this compound research?

Conduct scoping reviews to map evidence:

  • Databases: Search PubMed, EMBASE, and Web of Science using MeSH terms (e.g., "Mannose/therapeutic use" AND "Urinary Tract Infections/microbiology").
  • Inclusion Criteria: Prioritize peer-reviewed studies with in vitro/in vivo mechanistic data over observational reports .
  • Gap Analysis: Use tools like SWOT (Strengths, Weaknesses, Opportunities, Threats) to highlight understudied areas (e.g., synergistic effects with antibiotics) .

Advanced

Q. What experimental controls are essential when investigating this compound's effects on host-pathogen interactions?

Mitigate bias with:

  • Sham Treatments: Administer mannose analogs (e.g., glucose) to isolate specificity .
  • Vehicle Controls: Account for solvent effects (e.g., PBS vs. DMSO).
  • Blinding: Implement double-blind protocols in animal studies to reduce observer bias .
  • Replication: Perform triplicate assays across independent labs to confirm reproducibility .

Basic

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .
  • ANOVA with Post Hoc Tests: Compare multiple dosage groups (e.g., Tukey’s HSD).
  • Power Analysis: Precalculate sample sizes (α=0.05, β=0.2) to ensure detectability of ≥20% effect sizes .

Advanced

Q. How can researchers optimize assay conditions to account for this compound's variable binding affinity across bacterial strains?

Strategies include:

  • Pre-Experimental Optimization: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
  • Strain-Specific Calibration: Adjust pH (4.5–7.5) and ionic strength to mimic physiological conditions .
  • Dynamic Light Scattering (DLS): Monitor aggregation phenomena that may artifactually reduce apparent affinity .

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alpha-D-Mannose

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